molecular formula C14H22ClNO B1397664 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220033-58-8

3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397664
M. Wt: 255.78 g/mol
InChI Key: ZPIDBDAHKTXVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Scientific Research Applications

Energy Expenditure and Metabolic Effects

3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride has been investigated for its impact on energy expenditure and metabolism. For instance, one study demonstrated that a chemically related compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), induced a significant increase in energy expenditure by elevating resting oxygen consumption and disrupting oxidative phosphorylation in rats. This uncoupling of respiration from ATP synthesis was suggested to partially explain the increased resting metabolic rate observed following administration of this compound (Massicot et al., 1985).

Antioxidant and Anti-Inflammatory Activity

Another study investigated the antioxidant and anti-inflammatory activities of a structurally similar compound, 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. The study found that higher doses of this compound exhibited potent anti-inflammatory activity comparable to the standard drug, dexamethasone. The antioxidant activity was concentration-dependent and comparable to commercial synthetic antioxidants like ascorbic acid. The compound's anti-inflammatory effect was evaluated using carrageenan-induced rat paw edema, indicating its potential for treating inflammatory conditions (Tharini & Sangeetha, 2015).

Neuropharmacological Effects

Several studies have focused on the neuropharmacological effects of piperidine derivatives. For example, novel piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The findings indicated that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed substantial increases in activity upon specific substitutions, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Safety And Hazards

Piperidine is classified as a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-5-3-7-14(12(11)2)16-10-13-6-4-8-15-9-13;/h3,5,7,13,15H,4,6,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIDBDAHKTXVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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